1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
1H NMR (500 MHz, CDCl$$_3$$):
- Aromatic protons adjacent to the sulfonyl chloride group resonate as two doublets at $$\delta\ 8.30$$ ($$J = 8.3\ \text{Hz}$$) and $$\delta\ 8.13$$ ($$J = 8.3\ \text{Hz}$$).
- The methyl group (N–CH$$_3$$) appears as a singlet at $$\delta\ 3.40$$ due to restricted rotation.
- Remaining aromatic protons exhibit multiplet signals between $$\delta\ 7.50–7.65$$.
13C NMR (126 MHz, CDCl$$_3$$):
- The sulfonyl chloride carbon (C–SO$$_2$$Cl) resonates at $$\delta\ 139.1$$.
- Methyl carbon (N–CH$$_3$$) appears at $$\delta\ 40.2$$, while aromatic carbons range from $$\delta\ 120.5$$ to $$\delta\ 135.7$$.
| NMR Assignments | Chemical Shift (δ) |
|---|---|
| N–CH$$_3$$ (1H) | 3.40 (s) |
| Aromatic H (C4/C5) | 8.30 (d), 8.13 (d) |
| Aromatic H (C6/C7) | 7.65 (t), 7.50 (t) |
| C–SO$$_2$$Cl (13C) | 139.1 |
Infrared (IR) Vibrational Mode Assignments
Key IR absorptions (cm$$^{-1}$$):
Mass Spectrometric Fragmentation Patterns
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) Calculations
Geometry optimization at the B3LYP/6-311+G(d,p) level reveals:
- Bond lengths : S–O = 1.44 Å, N–N (triazole) = 1.32 Å, C–S = 1.77 Å.
- Dipole moment : 5.12 D, indicating high polarity due to the sulfonyl chloride group.
- HOMO-LUMO gap : 4.8 eV, suggesting moderate reactivity.
| Parameter | DFT Value |
|---|---|
| S–O bond length | 1.44 Å |
| N–CH$$_3$$ bond length | 1.47 Å |
| HOMO energy | -6.3 eV |
| LUMO energy | -1.5 eV |
Molecular Orbital Configuration Analysis
- HOMO : Localized on the benzotriazole ring’s π-system, particularly the N2–N3 bond.
- LUMO : Dominated by the sulfonyl chloride group’s σ* orbitals, facilitating nucleophilic attack at the sulfur center.
- The methyl group’s inductive effect slightly raises the HOMO energy, enhancing electron donation to the triazole ring.
Properties
IUPAC Name |
1-methylbenzotriazole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O2S/c1-11-5-3-2-4-6(14(8,12)13)7(5)9-10-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCCQCDMLOHIDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)S(=O)(=O)Cl)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033464-77-5 | |
| Record name | 1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride typically involves the reaction of 1-methyl-1H-1,2,3-benzotriazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative. The general reaction scheme is as follows:
1-Methyl-1H-1,2,3-benzotriazole+Chlorosulfonic acid→1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride+Hydrochloric acid
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride undergoes various chemical reactions, primarily due to the reactivity of the sulfonyl chloride group. Some common reactions include:
Nucleophilic Substitution: The sulfonyl chloride group can be readily substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the nature of the nucleophile or the reducing/oxidizing agent used.
Scientific Research Applications
1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a sulfonylating agent in the synthesis of various sulfur-containing compounds, including sulfonamides, sulfonate esters, and sulfonothioates.
Medicinal Chemistry: The compound is employed in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs, which have antibacterial and antifungal properties.
Material Science: It is used in the modification of polymers and other materials to introduce sulfonyl functional groups, enhancing their chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in the synthesis of sulfonamides, the sulfonyl chloride group reacts with amines to form a sulfonamide linkage, which is a key structural motif in many bioactive compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. 5-Methyl-1-benzothiophene-2-sulfonyl chloride
- Core Structure : Benzothiophene (a fused benzene and thiophene ring).
- Functional Group : Sulfonyl chloride.
- Molecular Weight : 246.73 g/mol .
- Reactivity : The sulfur atom in the benzothiophene ring is less electron-withdrawing compared to the triazole nitrogen atoms in the target compound. This results in reduced activation of the sulfonyl chloride group, leading to lower reactivity in nucleophilic substitutions.
- Applications : Used in sulfonylation reactions but may require harsher conditions compared to benzotriazole derivatives.
2.2. 1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride
- Core Structure: Non-aromatic triazole (lacks the fused benzene ring).
- Functional Group : Sulfonyl chloride.
- Molecular Weight: Not explicitly provided, but estimated to be lower than the benzotriazole derivative due to the absence of the benzene ring.
- Reactivity: The non-aromatic triazole core provides less conjugation and stabilization, leading to lower thermal stability and reduced reactivity compared to the aromatic benzotriazole analog.
- Applications : Employed in peptide coupling and click chemistry, as seen in its use for synthesizing pyrazole derivatives in a European patent .
2.3. 1-Methyl-1H-1,2,3-benzotriazole-5-carbaldehyde
- Core Structure : Benzotriazole.
- Functional Group : Aldehyde.
- Molecular Weight : 161.16 g/mol .
- Reactivity : The aldehyde group is less reactive than sulfonyl chloride but participates in condensation and nucleophilic addition reactions. The absence of the sulfonyl chloride group limits its utility in sulfonamide synthesis.
- Applications : Intermediate in the synthesis of larger heterocyclic systems or ligands.
Comparative Data Table
Key Research Findings
- Electronic Effects: The benzotriazole core’s electron-withdrawing nitrogen atoms enhance the electrophilicity of the sulfonyl chloride group, making it more reactive than benzothiophene or non-aromatic triazole analogs. This property is critical in applications requiring rapid sulfonamide formation under mild conditions.
- Solubility and Stability: The aromatic benzotriazole ring improves thermal stability and lipophilicity compared to non-aromatic triazoles, favoring solubility in organic solvents like tetrahydrofuran (THF), as noted in synthesis protocols .
- Safety Profile : The target compound’s classification as a combustible corrosive material (Storage Code 8A) and its respiratory toxicity highlight the need for specialized handling compared to less hazardous analogs like the carbaldehyde derivative .
Biological Activity
1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride (Me-BTz-SO₂Cl) is a benzotriazole derivative characterized by its sulfonyl chloride functional group. This compound has garnered attention for its potential applications in pharmaceuticals and agriculture due to its reactivity and ability to serve as an intermediate in the synthesis of biologically active compounds. Despite limited direct studies on its biological activity, the structural features of Me-BTz-SO₂Cl suggest various potential interactions with biological systems.
Chemical Structure and Properties
The molecular formula of Me-BTz-SO₂Cl is C₇H₆ClN₃O₂S, with a molecular weight of approximately 231.66 g/mol. The compound features a bicyclic structure formed by the fusion of a benzene ring with a triazole ring, enhanced by the presence of the sulfonyl chloride group which increases its reactivity.
Biological Activity Overview
Research indicates that benzotriazole derivatives, including Me-BTz-SO₂Cl, can exhibit diverse biological activities. These include:
- Antibacterial Properties : Preliminary studies suggest potential antibacterial activity against various pathogens.
- Antifungal Activity : Similar compounds have shown effectiveness against fungal strains.
- Antichlamydial Activity : Some derivatives within this class have been explored for their selective action against Chlamydia species.
The specific mechanism of action for Me-BTz-SO₂Cl remains largely unexplored; however, it is hypothesized that the sulfonyl chloride group may facilitate nucleophilic attack by biological molecules, leading to modifications in enzyme activity or disruption of cellular processes.
1. Antibacterial Activity
A comparative study involving various benzotriazole derivatives showed that certain compounds exhibited moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae. For instance, related compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 8 to 64 µg/mL against these bacteria .
2. Antifungal Studies
Research on structurally similar benzotriazoles indicated potential antifungal properties. For example, derivatives were assessed for their ability to inhibit fungal growth in vitro, suggesting that modifications to the benzotriazole core could enhance antifungal efficacy .
3. Antichlamydial Activity
In a study focused on antichlamydial agents, certain benzotriazole derivatives were shown to significantly reduce the formation of infectious elementary bodies (EBs) in infected cells. This highlights the potential for Me-BTz-SO₂Cl to serve as a scaffold for developing new antichlamydial drugs .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 1-Methylbenzotriazole | Benzotriazole | Lacks sulfonyl chloride; primarily used as an intermediate. |
| Benzotriazole | Benzene + Triazole | Basic structure; versatile but less reactive than sulfonyl derivatives. |
| 4-Sulfobenzotriazole | Sulfonated Benzotriazole | Enhanced solubility; used in dyes and pigments. |
| 1-Methylbenzimidazole | Benzimidazole | Different heterocyclic structure; varied biological activity. |
The presence of the sulfonyl chloride group in Me-BTz-SO₂Cl distinguishes it from these similar compounds by enhancing its reactivity and potential applications in medicinal chemistry and materials science.
Q & A
Basic Questions
Q. What are the standard synthetic routes for 1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via sulfonation of 1-methyl-1H-1,2,3-benzotriazole using chlorosulfonic acid under rigorously controlled conditions (0–5°C, inert atmosphere) to minimize side reactions like over-sulfonation or decomposition . Optimization involves adjusting molar ratios (e.g., 1:1.2 benzotriazole:chlorosulfonic acid) and reaction time (2–4 hours). Post-synthesis purification via recrystallization or column chromatography ensures >95% purity .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the sulfonyl chloride group’s presence (e.g., C peak at ~145 ppm for SOCl) and regioselectivity of substitution .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles (e.g., S–Cl bond length ~2.07 Å) and confirming molecular packing .
- IR spectroscopy : Peaks at 1360 cm (asymmetric SO stretch) and 1170 cm (symmetric stretch) validate the sulfonyl group .
Q. What are the hydrolysis products of this compound, and how can degradation be prevented during storage?
- Methodological Answer : Hydrolysis in aqueous conditions produces 1-methyl-1H-1,2,3-benzotriazole-4-sulfonic acid and HCl. To prevent degradation, store under anhydrous conditions (e.g., desiccated at –20°C) and avoid prolonged exposure to humidity .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond angles or space groups) be resolved during structural refinement?
- Methodological Answer : Discrepancies arise from disordered solvent molecules or twinning. Use SHELXL’s TWIN and BASF commands to model twinning, and validate results against alternative software (e.g., OLEX2). Compare experimental data with DFT-calculated geometries to resolve ambiguous bond angles .
Q. What strategies mitigate challenges in achieving high purity for sulfonamide derivative synthesis?
- Methodological Answer : Impurities often stem from incomplete substitution or hydrolysis. Use excess nucleophiles (e.g., amines) in anhydrous solvents (e.g., DCM) and monitor reactions via TLC. Post-reaction purification with preparative HPLC (C18 column, acetonitrile/water gradient) isolates target sulfonamides .
Q. How does the sulfonyl chloride group’s electronic environment influence its reactivity in nucleophilic substitution?
- Methodological Answer : The electron-withdrawing sulfonyl group enhances electrophilicity at the sulfur atom, favoring SN2 mechanisms. Reactivity varies with nucleophile strength (e.g., primary amines > alcohols). Kinetic studies (e.g., UV-Vis monitoring at 260 nm) reveal second-order dependence on nucleophile concentration .
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive analogues?
- Methodological Answer : Modify the benzotriazole core (e.g., substituents at N1 or C4) and sulfonyl-linked groups. For antimicrobial activity, introduce lipophilic groups (e.g., aryl sulfonamides) to enhance membrane penetration. Use CuAAC (“click chemistry”) to rapidly generate analogues for high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
